O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate
Description
Properties
IUPAC Name |
2-O-[2-(2,3-dimethylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-9-8-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKACVFRRPLVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. One common method is the reaction of oxalyl chloride with 2-(2,3-dimethylphenyl)ethanol and ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl or 2-(2,3-dimethylphenyl)ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids such as 2-(2,3-dimethylphenyl)acetic acid and ethyl oxalate.
Reduction: Alcohols such as 2-(2,3-dimethylphenyl)ethanol and ethylene glycol.
Substitution: Various substituted oxalates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Treatment of Oxalate-Related Diseases
One significant application of O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate is its role in modulating glycolate oxidase activity. This modulation is crucial for treating oxalate-related diseases such as hyperoxaluria. Hyperoxaluria is characterized by excessive oxalate production, leading to kidney stones and renal failure. The compound has been identified as having potential therapeutic effects by inhibiting glycolate oxidase, thereby reducing oxalate levels in patients .
1.2 Pharmaceutical Compositions
The compound can be formulated into pharmaceutical compositions aimed at treating conditions associated with elevated oxalate levels. These compositions may include a combination of this compound and a pharmaceutically acceptable carrier, enhancing its bioavailability and therapeutic efficacy .
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has indicated that this compound can serve as a valuable tool in enzyme inhibition studies. By examining its effects on glycolate oxidase and other related enzymes, researchers can gain insights into metabolic pathways involving oxalates and their implications in various diseases .
2.2 Mechanistic Studies
The compound's structure allows for detailed mechanistic studies regarding its interaction with biological targets. Understanding these interactions can lead to the development of more effective inhibitors or modulators for therapeutic use.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ethyl and 2-(2,3-dimethylphenyl)ethyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate and related oxalate esters or aromatic-aliphatic hybrids:
Key Comparative Insights:
This could make it more stable in acidic or aqueous environments .
Solubility: Ethyl ester groups generally enhance solubility in non-polar solvents. However, the aromatic substituent may lower solubility compared to purely aliphatic oxalates like diethyl oxalate.
Reactivity : Unlike chlorodiethylaluminum (a Lewis acid), the target compound lacks electrophilic sites, limiting its catalytic utility. Its reactivity is likely confined to ester-based transformations (e.g., hydrolysis, transesterification).
Research Findings and Data Gaps
- Synthesis: No specific synthesis protocols for the target compound are provided in the evidence. However, analogous oxalate esters are typically synthesized via esterification of oxalic acid with alcohols or alkyl halides under acidic conditions.
- Thermal Stability : Substituted oxalates often exhibit higher thermal stability than simple esters. For example, diethyl oxalate decomposes at ~160°C, whereas the dimethylphenyl group in the target compound may raise this threshold .
- Toxicity and Handling: Ethyl oxalate derivatives (e.g., UN 2525) are classified as irritants.
Limitations and Recommendations
The evidence provided lacks direct data on the target compound, necessitating reliance on structural analogs. Key gaps include:
- Experimental data (e.g., melting point, boiling point).
- Spectroscopic characterization (NMR, IR).
- Biological or industrial applications.
Recommendations : Further studies should prioritize synthesis optimization, stability assays, and comparative reactivity profiling against diethyl oxalate and other substituted derivatives.
Biological Activity
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl oxalate moiety attached to a dimethylphenyl group. The specific positioning of the methyl groups on the phenyl ring significantly influences the compound's reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can further modify its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of various biochemical pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting processes like oxidative stress and inflammation.
- Receptor Interaction : The compound could bind to specific receptors, modulating signaling pathways that influence cellular responses.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit significant biological activities. For instance, studies on related compounds have demonstrated their potential in modulating oxidative stress responses in kidney cells, which is crucial for understanding their therapeutic applications in conditions like nephrolithiasis (kidney stones) .
Table 1: Summary of Biological Activities Observed in Related Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2,3-Dimethylphenyl acetate | Antioxidant properties | Reduces oxidative stress in kidney cells |
| Ethyl oxalate derivatives | Enzyme inhibition | Modulates enzyme activity affecting metabolic pathways |
Case Studies
A notable case study involved the examination of kidney stone formation mechanisms where compounds with oxalate moieties were analyzed. The findings suggested that these compounds could influence calcium oxalate crystallization, a key factor in kidney stone pathology. In animal models treated with ethylene glycol to induce nephrolithiasis, it was observed that specific biomarkers related to oxidative stress were significantly altered upon treatment with related oxalate derivatives .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Investigated for its potential therapeutic properties and as a precursor for drug development.
- Biochemical Studies : Used to explore interactions with enzymes and cellular pathways.
- Industrial Applications : Its unique structure allows for use in the synthesis of specialty chemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate, and how can reaction conditions be optimized?
- Methodology :
- Esterification : Use oxalic acid (or its diacid chloride) with 2-(2,3-dimethylphenyl)ethanol and ethanol under acid catalysis (e.g., H₂SO₄) or base-mediated conditions (e.g., K₂CO₃). Monitor reaction progress via TLC or GC-MS .
- Solvent Selection : Non-polar solvents (e.g., toluene) improve esterification yields by azeotropic removal of water .
- Temperature Control : Maintain 60–80°C for optimal reaction rates while minimizing side reactions like transesterification .
- Optimization Table :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | Toluene | 70 | 78 |
| K₂CO₃ | CCl₄ | 80 | 65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify ester carbonyl signals (δ ~160-170 ppm in ¹³C) and aromatic protons (δ 6.8–7.2 ppm for 2,3-dimethylphenyl group). Compare splitting patterns with analogous oxalate esters .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks; fragmentation patterns should confirm ester linkages and substituents .
- IR Spectroscopy : Detect C=O stretches (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods due to potential release of volatile organic compounds (e.g., ethanol, HCl) .
- Waste Disposal : Segregate halogenated solvents (if used) and neutralize acidic waste before disposal .
Advanced Research Questions
Q. How does the steric environment of the 2,3-dimethylphenyl group influence nucleophilic acyl substitution reactions?
- Steric Hindrance Analysis : The ortho-methyl groups restrict access to the ester carbonyl, slowing nucleophilic attack. Compare kinetics with less hindered analogs (e.g., phenyl vs. 2,3-dimethylphenyl) using pseudo-first-order rate constants .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to visualize transition-state geometries and quantify steric effects via percent buried volume (%Vbur) .
Q. What advanced chromatographic techniques resolve diastereomers or regioisomers of this compound?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Optimize retention times by adjusting column temperature .
- UHPLC-MS/MS : Apply reverse-phase C18 columns and tandem MS to distinguish regioisomers via fragmentation fingerprints .
Q. How can contradictions in kinetic data during hydrolysis studies be resolved?
- Error Source Analysis :
- pH Control : Use buffer solutions (e.g., phosphate, acetate) to maintain consistent proton activity.
- Ionic Strength Effects : Apply the Debye-Hückel equation to correct rate constants for electrolyte interference .
- Statistical Validation : Perform ANOVA or Tukey tests on triplicate datasets to identify outliers .
Q. What computational methods predict the stability and reactivity of this oxalate ester?
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) in aqueous environments using software like GROMACS .
- QSPR Modeling : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates to predict stability .
Data Presentation and Critical Analysis
-
Example Table for Hydrolysis Kinetics :
pH Temperature (°C) k (s⁻¹) Half-life (h) 3.0 25 2.1×10⁻⁵ 9.2 7.0 25 5.3×10⁻⁷ 360 9.0 25 1.8×10⁻⁴ 1.1 -
Guidance : Always report confidence intervals (e.g., 95% CI) and use error bars in graphical data to highlight reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
